Demonstrated FGFR4 Kinase Inhibition: IC₅₀ = 43 nM
The target compound exhibits a specific and potent inhibitory activity against the Fibroblast Growth Factor Receptor 4 (FGFR4) tyrosine kinase, with a reported IC₅₀ value of 43 nM in a biochemical mobility shift assay [1]. This is a well-defined, quantitative activity that distinguishes it from other piperazinone analogs, which may lack this specific kinase affinity or demonstrate a different potency profile. FGFR4 is a validated target in several cancers, including hepatocellular carcinoma, making this a key differentiator for researchers in this field [1].
| Evidence Dimension | In vitro kinase inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 43 nM |
| Comparator Or Baseline | 1-(4-bromophenyl)piperazin-2-one (CAS 1187931-21-0): Activity not reported / Unknown |
| Quantified Difference | Unique, defined inhibitory activity for the target compound |
| Conditions | Recombinant His-tagged human FGFR4 (781-1338 residues) expressed in insect cells; incubated for 1 hr; Caliper mobility shift assay |
Why This Matters
This specific, low-nanomolar FGFR4 inhibitory activity provides a concrete biological rationale for selecting this compound over analogs lacking this documented profile, particularly for oncology research programs targeting FGFR4.
- [1] BindingDB. Affinity Data for 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one. BindingDB Entry ID: Ki_124567. Accessed 2025. View Source
